molecular formula C14H6Cl2F3N3O B3042904 5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 680216-83-5

5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B3042904
CAS No.: 680216-83-5
M. Wt: 360.1 g/mol
InChI Key: BTAIAPMJBKYDCK-UHFFFAOYSA-N
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Description

5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H6Cl2F3N3O and its molecular weight is 360.1 g/mol. The purity is usually 95%.
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Biological Activity

5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridine ring substituted with dichloro groups and a trifluoromethyl phenyl moiety. Its molecular formula is C15H10Cl2F3N4OC_{15}H_{10}Cl_2F_3N_4O with a molecular weight of approximately 405.2 g/mol. The oxadiazole ring contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. In one study, several oxadiazole derivatives were synthesized and tested against various pathogens, showing moderate to strong antibacterial activity against Xanthomonas oryzae and antifungal activity against Rhizoctonia solani . The compound's derivatives demonstrated effective EC50 values, indicating their potential as agricultural pesticides.

CompoundPathogenEC50 (μg/mL)
5mXoo36.25
5rXoo24.14
5uXoc19.04
5vXoc21.78

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. In vitro assays revealed that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia) . Notably, some derivatives showed greater cytotoxicity than doxorubicin, a standard chemotherapy drug.

Case Study:
In one study, a specific derivative demonstrated an IC50 value of 10.38 µM against MCF-7 cells. Flow cytometry analysis indicated that these compounds induced apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase-3 cleavage .

The biological activity of the compound is attributed to its ability to interact with various biological targets. Molecular docking studies suggest that the oxadiazole ring forms strong hydrophobic interactions with amino acid residues in target proteins, similar to known anticancer agents like Tamoxifen . This interaction may disrupt critical cellular processes leading to apoptosis in cancer cells.

Properties

IUPAC Name

5-(2,5-dichloropyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F3N3O/c15-9-5-10(11(16)20-6-9)13-21-12(22-23-13)7-2-1-3-8(4-7)14(17,18)19/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAIAPMJBKYDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=C(N=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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5-(2,5-Dichloro-3-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

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